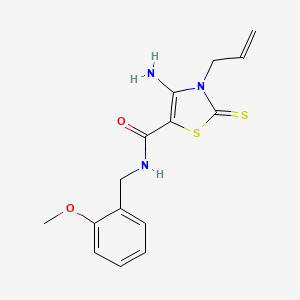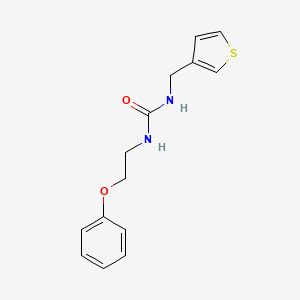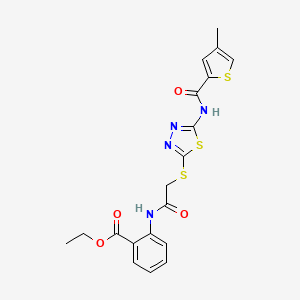![molecular formula C15H8Cl3F3N4S B2546122 3-chloro-2-(3-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine CAS No. 338396-03-5](/img/structure/B2546122.png)
3-chloro-2-(3-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 3-chloro-2-(3-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine is a complex molecule that may be related to various pyridine derivatives known for their applications in medicinal chemistry and pesticide development. While the specific compound is not directly discussed in the provided papers, insights can be drawn from related research on pyridine derivatives and their synthesis, properties, and potential applications.
Synthesis Analysis
The synthesis of pyridine derivatives often involves multi-step reactions that aim to introduce various functional groups to the pyridine core. For instance, the synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, a related intermediate, involves N-oxidation, one-pot synthesis with NaSH and methyl iodide, oxidation with H2O2, and chlorination using trichloroisocyanuric acid . Similarly, the synthesis of 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives includes the treatment of aminotriazole with aldehydes and subsequent reduction with NaBH4 . These methods may provide a foundation for synthesizing the compound , although specific details would require further investigation.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is often characterized using spectroscopic techniques such as FT-IR and FT-Raman, as seen in the study of a chemotherapeutic pyrimidine derivative . Computational methods like density functional theory (DFT) can predict equilibrium geometry, vibrational wave numbers, and molecular stability. For the compound of interest, similar analyses would be crucial to understand its molecular conformation and electronic properties.
Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions, depending on their substituents. The reactivity of such compounds is influenced by the presence of electron-withdrawing or electron-donating groups, which can affect their potential as intermediates in organic synthesis or as active pharmaceutical ingredients. The antioxidant and antiradical activities of triazole derivatives suggest that the compound may also exhibit such properties, although specific reactions would need to be empirically determined.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives, such as solubility, melting point, and reactivity, are essential for their practical applications. The green metric evaluation of the synthesis process, including atom economy and E-factor, provides insight into the environmental impact of the synthetic route . For the compound , these properties would need to be assessed to determine its suitability for use in various applications, such as in the synthesis of pesticides, as suggested by the review of 2,3-dichloro-5-trifluoromethyl pyridine synthesis .
Scientific Research Applications
Antifungal and Insecticidal Activity
A series of novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety, which are structurally related to the specified compound, demonstrated significant antifungal and insecticidal activities. These derivatives were found effective against Rhizotonia cerealis and Helminthosporium maydis, and exhibited high mortality rates against Plutella xylostella and Helicoverpa armigera. This suggests potential applications of these compounds in agricultural pest control and plant disease management (Xu et al., 2017).
Herbicidal Activity
Compounds with a similar molecular structure, specifically substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, have been synthesized and shown to possess excellent herbicidal activity. This indicates the potential use of such compounds in weed control and agricultural productivity enhancement (Moran, 2003).
Synthesis and Characterization
Research on related compounds, such as benzimidazole derivatives carrying the pyridine moiety, involves synthesizing novel compounds and characterizing them using various techniques like IR and NMR spectra. This type of research contributes to the broader understanding of the chemical properties and potential applications of these molecules in various fields (Prasad et al., 2018).
Antioxidant Properties
Some derivatives of the 1,2,4-triazole group, specifically 3-(4-chlorophenyl)-5-(pyridin-4-yl) derivatives, were synthesized and screened for their antioxidant and antiradical activities. This research suggests potential biomedical applications of these compounds in combating oxidative stress-related diseases (Bekircan et al., 2008).
Synthesis of Complexes for Structural Assessment
In the field of inorganic chemistry, similar compounds have been used to synthesize complexes with group 12 elements, contributing to the study of molecular structures and supramolecular assembly. This has implications for materials science and nanotechnology (Castiñeiras et al., 2019).
Synthesis of Pesticides
Derivatives of 2,3-dichloro-5-trifluoromethyl pyridine, which are structurally related to the specified compound, are widely used in synthesizing pesticides. This application is crucial for pest control and agricultural yield improvement (Lu Xin-xin, 2006).
Luminescent Properties
Research on rhenium(I) tricarbonyl complexes with pyridine-functionalized ligands, including triazole derivatives, has shown that these complexes exhibit blue-green luminescence. This property could be leveraged in developing new luminescent materials for various technological applications (Li et al., 2012).
properties
IUPAC Name |
3-chloro-2-[3-[(2,4-dichlorophenyl)sulfanylmethyl]-1,2,4-triazol-1-yl]-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl3F3N4S/c16-9-1-2-12(10(17)4-9)26-6-13-23-7-25(24-13)14-11(18)3-8(5-22-14)15(19,20)21/h1-5,7H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFNRMREKYPJER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)SCC2=NN(C=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl3F3N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

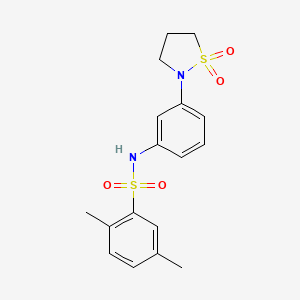
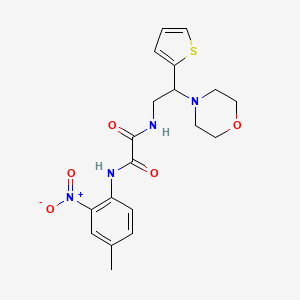
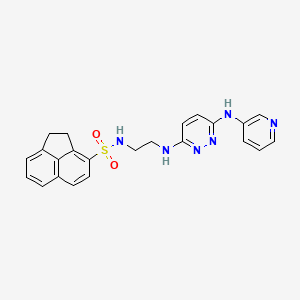
![Methyl endo-8,8-difluorobicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2546043.png)
![3-[(4-chlorobenzenesulfonyl)methyl]-4-nitro-N-[(1E)-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]amino}methylidene]benzamide](/img/structure/B2546047.png)
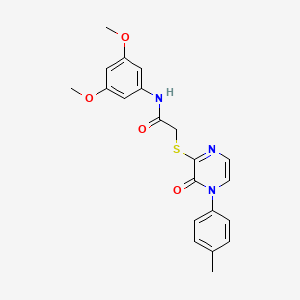
![N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2546050.png)
![Benzyl 2-(4,7-dimethyl-1,3-dioxo-6-propan-2-ylpurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2546051.png)
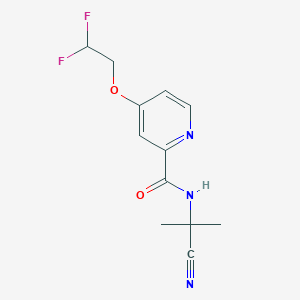
![2-chloro-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2546054.png)

